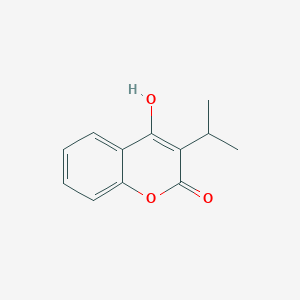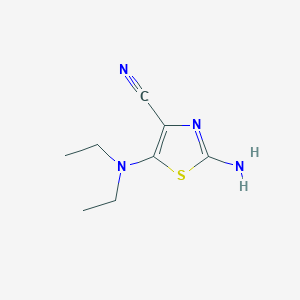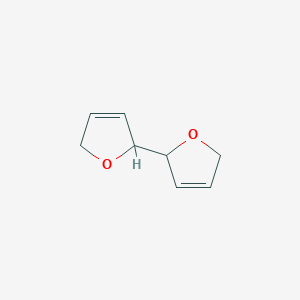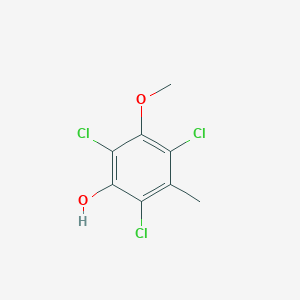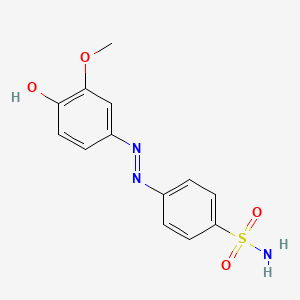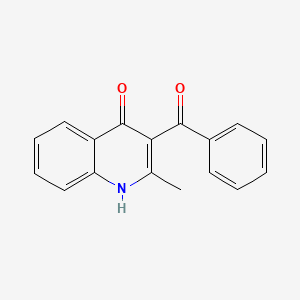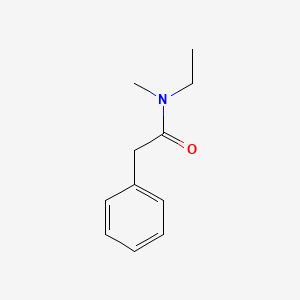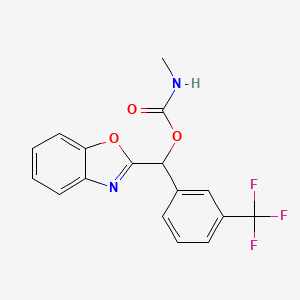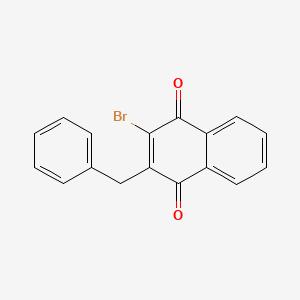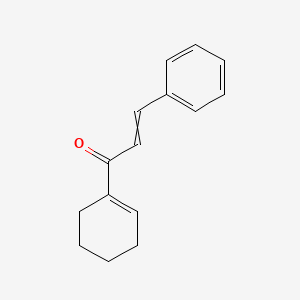![molecular formula C15H14O B14334537 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 110569-35-2](/img/structure/B14334537.png)
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a 4-methoxyphenyl group attached, which contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Análisis De Reacciones Químicas
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the fabrication of high-density multilayer interconnect structures in materials science.
Mecanismo De Acción
The mechanism of action of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its bicyclic core and methoxyphenyl group. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding to biological macromolecules. The specific pathways and targets depend on the context of its application, whether in catalysis, biological studies, or materials science .
Comparación Con Compuestos Similares
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds such as:
Benzocyclobutene: Shares a similar bicyclic structure but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene:
4,5-Dimethoxy-1-cyanobenzocyclobutene: Features additional methoxy groups and a cyano group, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
110569-35-2 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C15H14O/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 |
Clave InChI |
HOYNOTSLMVZWRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


